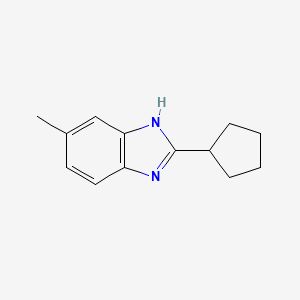

2-Cyclopentyl-5-methyl-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopentyl-5-methyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a key heterocycle in therapeutic chemistry and is found in many bioactive heterocyclic compounds .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular formula of this compound is C13H16N2. The InChI code is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The presence of methyl group at 5(6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .科学的研究の応用

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been identified as potent inhibitors of mammalian type I DNA topoisomerase. A study synthesized and evaluated three 1H-benzimidazole derivatives for their inhibitory effects on this enzyme. Among these, a compound closely related to 2-Cyclopentyl-5-methyl-1H-benzimidazole demonstrated relatively potent inhibition, indicating a potential for anticancer research applications due to the role of topoisomerase I in DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).

Anticancer Activity

Several studies have focused on the anticancer activities of benzimidazole derivatives. For example, benzimidazole-based Zn(II) complexes have shown promising in vitro cytotoxic properties against various carcinoma cells, with specific complexes demonstrating significant antiproliferative activity and apoptosis induction in cancer cell lines (Zhao et al., 2015). Another study synthesized benzimidazole-pyrazoline hybrid molecules, revealing compounds with effective α-glucosidase inhibition activity, suggesting potential for anti-diabetic applications as well as anticancer research due to the importance of enzyme inhibitors in disease treatment (Ibraheem et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, Methyl-1H-benzimidazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

Benzimidazole and its derivatives are of wide interest because of their diverse biological and clinical applications . They are being intensively studied for use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

作用機序

Target of Action

For instance, some benzimidazoles bind to tubulin proteins , disrupting microtubule assembly and cell division .

Mode of Action

Benzimidazoles, in general, are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

Benzimidazoles are known to interfere with the normal functioning of microtubules, which play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape .

Pharmacokinetics

It is known that benzimidazoles, in general, can be absorbed and eliminated by the body .

Result of Action

Benzimidazoles are known to cause aneuploidy and polyploidy in germ cells and somatic cells due to their interaction with tubulin proteins .

Action Environment

The activity of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

特性

IUPAC Name |

2-cyclopentyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEKXNUYOPZRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)

![3-(Prop-2-enoylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)propanamide](/img/structure/B2615696.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2615707.png)

![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)